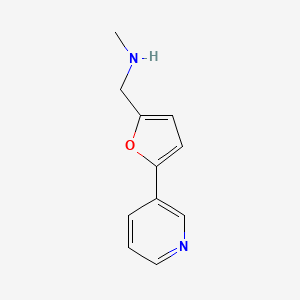

N-methyl(5-(pyridin-3-yl)furan-2-yl)methanamine

Beschreibung

N-methyl(5-(pyridin-3-yl)furan-2-yl)methanamine (MPFM) is a heterocyclic compound featuring a furan ring substituted at the 5-position with a pyridin-3-yl group and a methylated methanamine moiety at the 2-position. This structure combines aromatic and amine functionalities, making it a candidate for interactions with biological targets. MPFM has been studied in the context of human cytochrome P450 2J2 (CYP2J2) inhibition, where its methyl group modulates binding affinity compared to unmethylated analogs .

Eigenschaften

CAS-Nummer |

837376-50-8 |

|---|---|

Molekularformel |

C11H12N2O |

Molekulargewicht |

188.23 g/mol |

IUPAC-Name |

N-methyl-1-(5-pyridin-3-ylfuran-2-yl)methanamine |

InChI |

InChI=1S/C11H12N2O/c1-12-8-10-4-5-11(14-10)9-3-2-6-13-7-9/h2-7,12H,8H2,1H3 |

InChI-Schlüssel |

MDGMPFRIYUFRRX-UHFFFAOYSA-N |

Kanonische SMILES |

CNCC1=CC=C(O1)C2=CN=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-METHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMIN umfasst typischerweise die folgenden Schritte:

Bildung des Furanrings: Der Furanring kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der Pyridin-Einheit: Der Pyridinring wird durch eine Kupplungsreaktion eingeführt, häufig unter Verwendung palladiumkatalysierter Kreuzkupplungsreaktionen wie Suzuki- oder Heck-Reaktionen.

Methylierung der Aminogruppe: Der letzte Schritt beinhaltet die Methylierung der Aminogruppe, die unter basischen Bedingungen mit Methyliodid oder Dimethylsulfat erreicht werden kann.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab mit Optimierungen für Ausbeute und Reinheit. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-METHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMIN durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Pyridinring.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer Lösung.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Oxidation: Bildung entsprechender Carbonsäuren oder Ketone.

Reduktion: Bildung von Aminen oder Alkoholen.

Substitution: Bildung substituierter Pyridinderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-METHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMIN beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Cytochrom-P450-Enzymen. Die Verbindung wirkt als Inhibitor, indem sie an das aktive Zentrum des Enzyms bindet und so den Stoffwechsel von Substraten verhindert. Diese Wechselwirkung wird durch die Bildung einer koordinativen kovalenten Bindung zwischen der Aminogruppe und dem Häm-Eisen des Enzyms erleichtert.

Wirkmechanismus

The mechanism of action of N-METHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE involves its interaction with specific molecular targets, such as cytochrome P450 enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the metabolism of substrates. This interaction is facilitated by the formation of a coordinate covalent bond between the amine group and the heme iron of the enzyme .

Vergleich Mit ähnlichen Verbindungen

PFM [(5-(pyridin-3-yl)furan-2-yl)methanamine]

DPFM [N,N-dimethyl(5-(pyridin-3-yl)furan-2-yl)methanamine]

(5-(4-Methylpyridin-3-yl)furan-2-yl)methanamine Dihydrochloride

- Structure : Pyridine ring substituted with a methyl group at the 4-position.

- Synthesis : Low yield (11.1%) due to challenges in purification and stability, contrasting with the 83% yield of Sirtuin 2 inhibitors in .

- Applications: No direct activity reported, but methylpyridine substitutions often enhance metabolic stability .

Analogs with Varied Heterocycles

(5-Phenylfuran-2-yl)methanamine Derivatives

[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine

- Structure : Thiazole replaces pyridine.

1-(2-Furyl)-N-[(5-methyl-2-thienyl)methyl]methanamine

- Structure : Thiophene substituent instead of pyridine.

- Electronic Effects : Thiophene’s electron-rich system may alter binding kinetics in enzyme targets compared to MPFM’s pyridine .

Analogs with Expanded Polycyclic Systems

N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine Derivatives

- Structure : Imidazopyridine core replaces furan-pyridine.

- Activity : Antimicrobial properties (e.g., against E. coli and S. aureus), demonstrating how structural complexity diversifies applications beyond enzyme inhibition .

- Synthesis : Multi-step reactions with moderate yields (52–72%), less efficient than MPFM’s synthesis .

Comparative Data Table

Key Findings and Implications

- N-Methylation : Critical for enhancing target binding (e.g., CYP2J2 inhibition in MPFM vs. PFM) .

- Heterocycle Choice : Pyridine optimizes electronic interactions for enzyme targets, whereas phenyl/thiophene shifts activity to other pathways (e.g., Sirtuin 2 or antimicrobial) .

- Synthetic Efficiency : High yields (83%) in phenyl derivatives contrast with challenges in pyridine-methylated analogs (11.1%), suggesting trade-offs between structural complexity and practicality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.